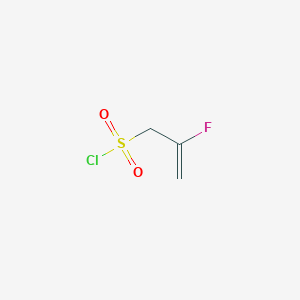
3-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of tetrahydroquinazoline, which is a type of heterocyclic compound. Tetrahydroquinazolines are known to exhibit a wide range of biological activities .
Molecular Structure Analysis
The compound contains several functional groups, including a tetrahydroquinazoline ring, a thioxo group, a carboxamide group, and a cyclohexenyl group. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some properties, like solubility, melting point, and boiling point, can be predicted based on the types of functional groups present in the molecule .科学的研究の応用
Synthesis and Characterization
Quinazoline derivatives are synthesized through various methods involving key intermediates like cyclohexanone and benzylidenemalononitrile. The synthesis processes explore the reactivity of these intermediates towards different reagents, leading to the formation of compounds with potential antimicrobial activity (Elkholy & Morsy, 2006). Similarly, studies have developed methods for synthesizing quinazoline derivatives that demonstrate significant antibacterial activities, suggesting their potential utility in addressing various bacterial infections (Desai, Shihora, & Moradia, 2007; Patel & Patel, 2010).
Biological Activities
The antimicrobial and antifungal activities of quinazoline derivatives have been a significant focus of research. These compounds have been tested against a variety of microorganisms, including Escherichia coli, Staphylococcus aureus, and Candida albicans, demonstrating their potential as antimicrobial agents (Desai, Dodiya, & Shihora, 2011). Furthermore, the exploration of quinazoline-based derivatives as dual inhibitors for tyrosine kinases in cancer therapy highlights the compound's significance in medicinal chemistry and oncology (Riadi et al., 2021).
Potential for Cancer Treatment
Quinazoline derivatives have been investigated for their antiproliferative activities against cancer cell lines. Research has shown that certain quinazoline compounds exhibit inhibitory activities against enzymes like VEGFR-2 and EGFR tyrosine kinases, which are crucial targets in cancer therapy (Riadi et al., 2021). This suggests their potential as effective anti-cancer agents, offering new avenues for the development of cancer treatments.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the condensation of 2-amino-4-phenethyl-1,2,3,4-tetrahydroquinazoline-3,7-dione with 2-(cyclohex-1-en-1-yl)ethyl isothiocyanate followed by reduction of the resulting thioamide to the corresponding amine and subsequent acylation with N-phenethyl-7-bromo-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxamide.", "Starting Materials": [ "2-amino-4-phenethyl-1,2,3,4-tetrahydroquinazoline-3,7-dione", "2-(cyclohex-1-en-1-yl)ethyl isothiocyanate", "N-phenethyl-7-bromo-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxamide" ], "Reaction": [ "Condensation of 2-amino-4-phenethyl-1,2,3,4-tetrahydroquinazoline-3,7-dione with 2-(cyclohex-1-en-1-yl)ethyl isothiocyanate in the presence of a base such as triethylamine or sodium hydride to form the corresponding thioamide.", "Reduction of the thioamide with a reducing agent such as sodium borohydride or lithium aluminum hydride to form the corresponding amine.", "Acylation of the amine with N-phenethyl-7-bromo-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) and a base such as triethylamine or N,N-diisopropylethylamine (DIPEA) to form the final compound." ] } | |
| 403728-33-6 | |
分子式 |
C25H27N3O2S |
分子量 |
433.57 |
IUPAC名 |
3-[2-(cyclohexen-1-yl)ethyl]-4-oxo-N-(2-phenylethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C25H27N3O2S/c29-23(26-15-13-18-7-3-1-4-8-18)20-11-12-21-22(17-20)27-25(31)28(24(21)30)16-14-19-9-5-2-6-10-19/h1,3-4,7-9,11-12,17H,2,5-6,10,13-16H2,(H,26,29)(H,27,31) |
InChIキー |
ARSAXROEUIKNGF-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCN2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CC=CC=C4)NC2=S |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


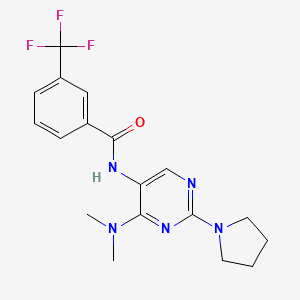
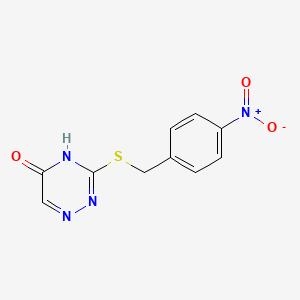
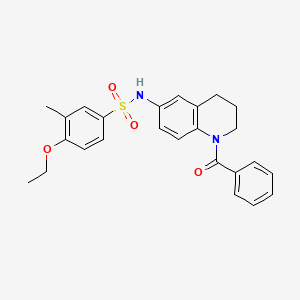

![3,4-dimethyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2776692.png)
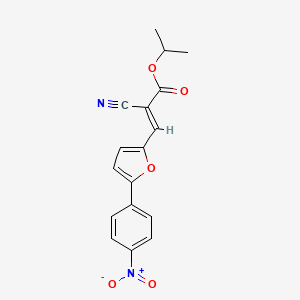
![4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2776696.png)
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2776697.png)
![2-{[4-(4-bromobenzoyl)piperazin-1-yl]carbonyl}-5-methoxy-1H-indole](/img/structure/B2776698.png)
![1-[5-(2-chloroquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2776699.png)
![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-2-(p-tolyl)acetamide](/img/structure/B2776702.png)
![Ethyl 2-[6-sulfamoyl-2-(2-thiophen-2-ylquinoline-4-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2776706.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2776707.png)
